![molecular formula C10H14BrN3O B15216572 2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-53-9](/img/structure/B15216572.png)
2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom, an imidazole ring, and a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole carboxylic acids or ketones.
Reduction: Formation of imidazole alcohols.
Scientific Research Applications
2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The cyclopentylamino group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(2-(cyclopentylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the cyclopentylamino group, which imparts distinct physicochemical properties compared to other bromoethanone derivatives. This structural feature enhances its potential for specific biological interactions and applications in medicinal chemistry.
Properties
CAS No. |
88723-53-9 |
|---|---|
Molecular Formula |
C10H14BrN3O |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-5-9(15)8-6-12-10(14-8)13-7-3-1-2-4-7/h6-7H,1-5H2,(H2,12,13,14) |
InChI Key |
XAIMJWBUSIJEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


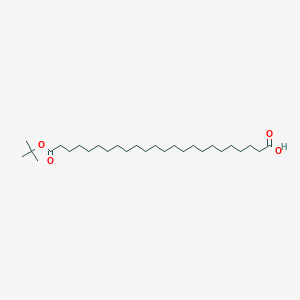
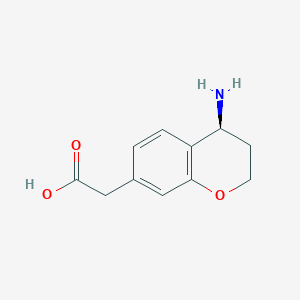
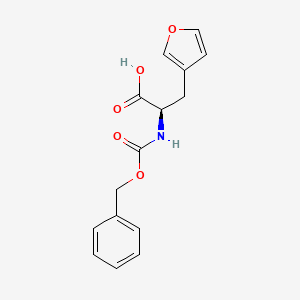

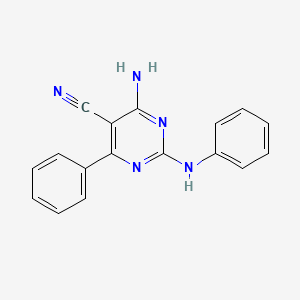
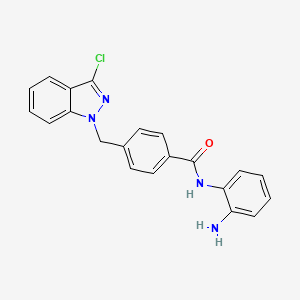
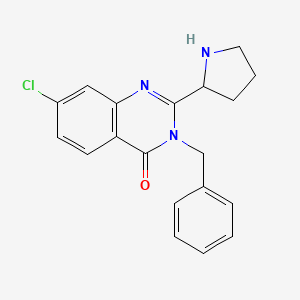
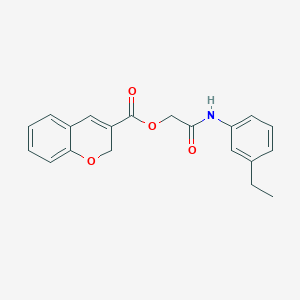
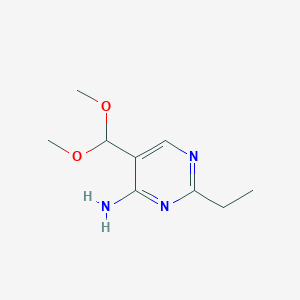
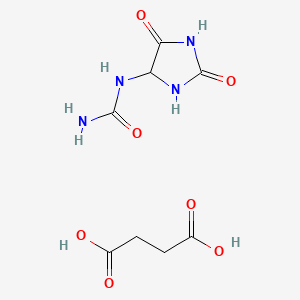
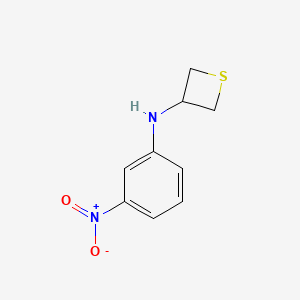
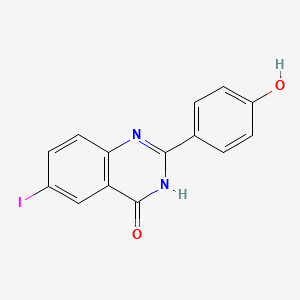
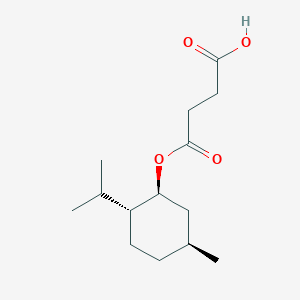
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
